molecular formula C10H7BrFN B1375375 8-Bromo-5-fluoro-2-methylquinoline CAS No. 904694-59-3

8-Bromo-5-fluoro-2-methylquinoline

Cat. No.: B1375375
CAS No.: 904694-59-3
M. Wt: 240.07 g/mol
InChI Key: SKYJNBNYCRKOPC-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-2-methylquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method starts with 2-methylquinoline, which undergoes bromination at the 8-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 8-bromo-2-methylquinoline is then fluorinated at the 5-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

8-Bromo-5-fluoro-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This makes it a potential candidate for the development of new antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combined presence of bromine and fluorine atoms, which enhances its chemical reactivity and potential biological activity. This dual substitution pattern allows for more diverse chemical modifications and applications compared to its analogs .

Biological Activity

8-Bromo-5-fluoro-2-methylquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of specific proteasome subunits and its potential therapeutic applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism of action for this compound involves its interaction with the proteasome subunit Rpn11, a critical component in protein degradation pathways. By inhibiting Rpn11, the compound disrupts the proteasome's function, leading to the accumulation of ubiquitinated proteins and subsequent cellular stress, which can induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoline scaffold significantly influence the biological activity of this compound. For instance, variations at the 2-, 3-, and 4-positions of the quinoline ring have been explored to enhance potency and selectivity against Rpn11 and other metalloenzymes.

Table 1: Inhibitory Activity Against Rpn11

CompoundIC50 (μM)Notes
This compound15 ± 3.4Potent inhibitor of Rpn11
8-Thioquinoline~2.5Fragment with strong binding affinity
Derivative 1>100Loss of activity with structural modification
Derivative 2300Moderate potency; requires further optimization

Biological Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HCT116. The compound's IC50 values indicate its effectiveness in inducing cell death through proteasome inhibition .

Case Studies

  • Inhibition of Tumor Cell Proliferation : A study highlighted that treatment with this compound led to a marked decrease in proliferation rates of HCT116 cells, correlating with increased levels of ubiquitinated proteins .
  • Fragment-Based Drug Discovery (FBDD) : The compound was identified through a fragment-based approach aimed at discovering novel inhibitors for the proteasome. The FBDD strategy allowed for the identification of small molecular fragments that could be further developed into potent inhibitors .

Properties

IUPAC Name

8-bromo-5-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYJNBNYCRKOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-5-fluoro-aniline (5.00 g, 95 mass % article, 25.0 mmol), m-nitrobenzenesulfonic acid (2.65 g, 13.0 mmol), 20.0 mL of 85 wt % aqueous phosphoric acid solution and ferrous sulfate heptahydrate (65.5 mg, 0.250 mmol) were placed in a 100 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser, a thermometer and a dropping funnel and the mixture was heated to 80° C. in an oil bath. Subsequently, crotonaldehyde (4.64 g, 98 mass % article, 65.0 mmol) was added dropwise thereto through the dropping funnel for 1 hour. After completion of the dropwise addition, the mixture was heated and stirred at 100° C. for 2 hours. Then, the reaction mixture was poured into water and neutralized to pH 7 by ammonia water. The neutralized liquid was extracted with dichloromethane, and then dichloromethane was removed under reduced pressure. The resulting crude reaction product was purified by column chromatography (Hexane/AcOEt=100/0→1/1) using silica gel, followed by drying under reduced pressure to give 1.31 g of 8-bromo-5-fluoro-2-methyl-quinoline as a yellowish white solid (yield: 21.8%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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